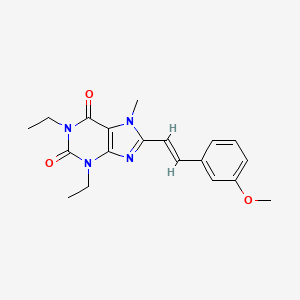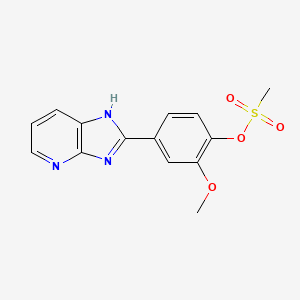
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[4,5-b]pyridine moiety, and a methanesulfonate ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. For example, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as starting materials .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted imidazopyridines .
Scientific Research Applications
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazo[4,5-b]pyridine moiety is known to interact with various cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic applications.
Uniqueness
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonate ester group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
89454-31-9 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
[4-(1H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-12-8-9(5-6-11(12)21-22(2,18)19)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
LXXZZQHUKRGLDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=CC=N3)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


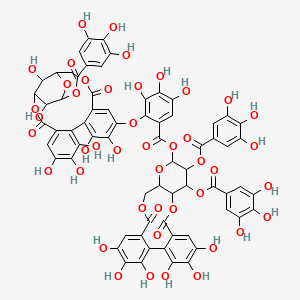
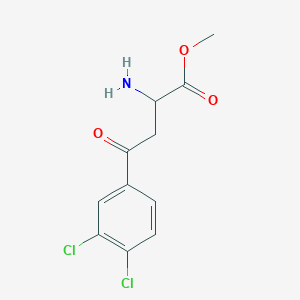
![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
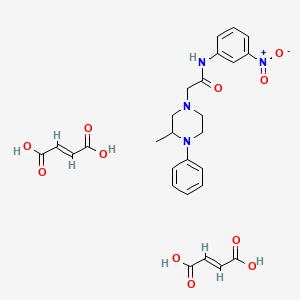
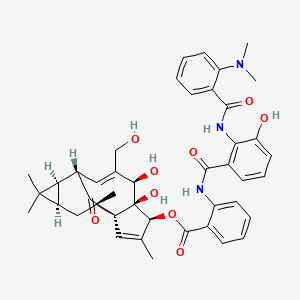

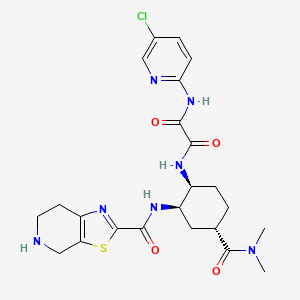

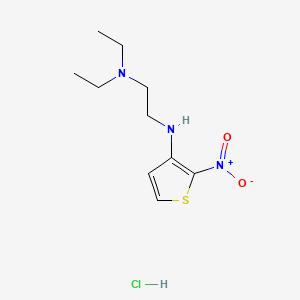
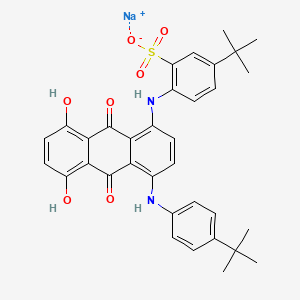
![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
